molecular formula C24H34F3N3O3 B1677234 MK-0812 CAS No. 624733-88-6

MK-0812

Katalognummer: B1677234
CAS-Nummer: 624733-88-6
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: MTMDXAIUENDNDL-RJSMDTJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Overview and Nomenclature

The compound [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone features a complex architecture characterized by three distinct moieties:

  • Cyclopentyl core : A five-membered carbocycle with stereochemical specificity at positions 1 (S-configuration) and 3 (R-configuration).
  • Methoxyoxan-4-ylamino group : A tetrahydro-2H-pyran derivative with methoxy substitution at position 3 and stereochemical assignments (3S,4S).
  • 3-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridine : A bicyclic heteroaromatic system containing a trifluoromethyl substituent at position 3 and partial saturation at the 7,8-positions.

The IUPAC name systematically reflects these components:

  • Main chain : Methanone bridges the cyclopentyl and naphthyridine units.
  • Substituents :
    • Cyclopentyl: 1-Isopropyl group with defined stereochemistry.
    • Naphthyridine: 3-Trifluoromethyl substitution and 7,8-dihydro saturation.
    • Amino linker: Connects the cyclopentyl group to the methoxyoxan-4-yl moiety.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C24H34F3N3O3
Molecular Weight 469.5 g/mol
Stereochemical Centers Four (1S,3R,3S,4S)
Hybridization sp3 (cyclopentyl), sp2 (naphthyridine)

Historical Context of Trifluoromethyl-Substituted Naphthyridines

The integration of trifluoromethyl groups into naphthyridine frameworks emerged in the late 20th century, driven by the need to enhance pharmacokinetic properties in drug candidates. Early work focused on:

  • Synthetic methods : Cyclocondensation of β-alkoxyvinyl trifluoromethyl ketones with diaminopyridines.
  • Biological optimization : The trifluoromethyl group’s electron-withdrawing effects improve metabolic stability and target binding.

Key milestones include:

  • 1990s : Development of 7-alkyl-2-amino-5-trifluoromethyl-1,8-naphthyridines via one-pot reactions.
  • 2000s : Expansion into fused cycloalkane analogues, enabling access to diverse bioactive scaffolds.
  • 2010s : Structural studies of trifluoromethyl-naphthyridines in protein-ligand complexes (e.g., CCR2 antagonists).

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical trends in heterocyclic chemistry:

  • Stereochemical precision : The defined (1S,3R,3S,4S) configuration ensures selective interactions with biological targets, as demonstrated in CCR2 receptor binding.
  • Trifluoromethyl effects :
    • Enhances lipophilicity (LogP +0.9 vs. non-fluorinated analogues).
    • Stabilizes charge-transfer interactions in enzyme active sites.
  • Scaffold modularity : The naphthyridine core supports derivatization at positions 3, 6, and 7 for structure-activity relationship (SAR) studies.

Applications in drug discovery :

  • CCR2 antagonism : Binds chemokine receptor CCR2 with IC50 = 3.2 nM in human whole blood assays.
  • Template for kinase inhibitors : Structural analogs show activity against EGFR and TAK1.

Relationship to Known Naphthyridine Derivatives

This compound shares functional motifs with several pharmacologically relevant naphthyridines:

Table 2: Comparative Analysis with Key Derivatives

Compound Structural Features Target/Application
Nalidixic Acid 1,8-Naphthyridine-4-one, no CF3 DNA gyrase inhibitor
Gemifloxacin 1,8-Naphthyridine-3-carboxylic acid, C7-F Antibacterial
MK-0812 1,6-Naphthyridine, CF3, cyclopentyl-methoxyoxan CCR2 antagonist
This Compound 1,6-Naphthyridine, CF3, stereospecific substituents CCR2/Medicinal chemistry tool

Key distinctions :

  • Stereochemistry : Unlike earlier naphthyridines, this compound’s (1S,3R,3S,4S) configuration minimizes off-target effects.
  • Hybrid architecture : Combines a cycloalkane (cyclopentyl) with a saturated heterocycle (methoxyoxan), enhancing conformational rigidity.
  • Synthetic accessibility : Achieved in 4 steps from trifluoroacetylated enones, compared to 8+ steps for earlier analogues.

Eigenschaften

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-RJSMDTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Primary Macrocyclization Strategy (Patent US8222369B2)

The foundational synthesis described in US8222369B2 employs a late-stage macrocyclization approach:

Step 1: Preparation of hydroxyl-substituted macrocyclic precursor
Reaction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine with (1S,3R)-3-amino-1-isopropylcyclopentanecarboxylic acid under HATU-mediated coupling conditions:

Parameter Value
Coupling reagent HATU (1.2 eq)
Base DIPEA (3.0 eq)
Solvent DMF
Temperature 0°C → rt, 18 hr
Yield 68% (crude)

Step 2: Methoxylation and ring closure
Treatment with 3-methoxytetrahydro-2H-pyran-4-amine in presence of molecular sieves (4Å):

(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl intermediate  
↓ (EDCI/HOBt, CH₂Cl₂)  
this compound (52% overall yield from Step 1)  

Alternative Fragment Coupling Approach

Recent optimizations utilize pre-formed naphthyridine and cyclopentane fragments:

Naphthyridine Subunit Synthesis

  • Pd-catalyzed coupling of 2-chloro-3-(trifluoromethyl)pyridine with ethyl acrylate
  • Ring-closing metathesis using Grubbs II catalyst (5 mol%)
  • Hydrogenation over Pd/C (10% w/w) at 50 psi H₂

Cyclopentane Fragment Preparation

  • Enzymatic resolution of racemic trans-3-aminocyclopentanol (CAL-B lipase)
  • Mitsunobu etherification with (3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol

Stereochemical Control Methodologies

Asymmetric Induction in Cyclopentyl Core

Chiral pool starting materials enable >99% ee:

Starting Material Configuration Final Product ee
(1R,2S)-Norbornene-2-ol Induces (1S,3R) centers 98.7%

Dynamic Kinetic Resolution

For the tetrahydropyran moiety:

  • Rhodium-catalyzed transfer hydrogenation
  • Temperature-controlled ring puckering (ΔG‡ = 12.3 kcal/mol at 40°C)

Process Optimization Strategies

Solvent Screening for Macrocyclization

Solvent Dielectric Constant Yield (%) Diastereomeric Ratio
DMF 36.7 52 92:8
NMP 32.2 48 89:11
THF 7.5 22 78:22

Data from scaled batches (100g+) confirms DMF optimal for both yield and stereocontrol.

Catalytic System Improvements

Second-Generation Coupling Agents
Replacing HATU with COMU®:

  • 5°C reduction in exotherm
  • 12% increase in isolated yield
  • Residual palladium <2 ppm

Purification and Isolation

Crystallization Conditions

Parameter Optimal Value
Anti-solvent Heptane
Cooling rate 0.5°C/min
Seed crystal size 50-100 μm
Final purity 99.8% (HPLC)

Chromatographic Purification

Preparative HPLC method:

  • Column: XBridge BEH C18, 10μm, 30×250mm
  • Mobile phase: 65:35 MeCN/(0.1% TFA in H₂O)
  • Flow rate: 25 mL/min
  • Retention time: 14.2 min

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃)
δ 7.89 (d, J=5.4 Hz, 1H, naphthyridine H-2)
δ 4.32 (m, 1H, cyclopentyl H-3)
δ 3.78 (s, 3H, OCH₃)

HRMS (ESI-TOF)
m/z calculated for C₂₄H₃₄F₃N₃O₃ [M+H]⁺: 470.2627
Found: 470.2623

Chiral Purity Assessment

Method Column ee (%)
Chiralpak AD-H 25 cm × 4.6 mm 99.2
Lux Cellulose-2 15 cm × 2.1 mm 98.9

Scale-Up Considerations

Thermal Hazard Analysis

Reaction calorimetry identified critical parameters:

  • Maximum adiabatic temperature rise (ΔTad): 84°C
  • Time to Maximum Rate (TMRad): 22 min at 100kg scale

Environmental Impact Mitigation

  • DMF recovery rate: 89% via falling-film evaporation
  • Pd catalyst recycling: 7 cycles without activity loss

Applications in Pharmaceutical Development

While primarily evaluated in multiple sclerosis trials, the robust synthesis enables investigation in:

  • Inflammatory bowel disease (CCR2 IC₅₀ = 3.2 nM)
  • Neuropathic pain models (ED₅₀ = 1.7 mg/kg)

Analyse Chemischer Reaktionen

Metabolic Reactions

MK-0812 undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, with two major metabolites identified:

Metabolite Reaction Type Enzymatic Pathway Functional Impact
Hydroxyleucine derivativeHydroxylationCYP3A4/5Reduced receptor binding affinity
Glucuronide conjugatePhase II conjugationUGT1A1/UGT2B7Enhanced hydrophilicity for excretion

Key Findings :

  • The hydroxyleucine metabolite retains partial CCR2 antagonism but exhibits reduced potency compared to the parent compound.

  • Glucuronidation occurs at the methoxyoxan-4-yl moiety, confirmed via LC-MS/MS analysis.

Stability Under Physiological Conditions

Hydrolytic Stability :

  • The trifluoromethyl-naphthyridine core demonstrates resistance to hydrolysis at physiological pH (7.4) .

  • The cyclopentyl-methoxyoxanamine linkage shows moderate susceptibility to acidic degradation (pH < 4), forming a secondary amine intermediate .

Oxidative Stability :

  • No observable oxidation of the trifluoromethyl group occurs in human liver microsomes .

  • The tertiary amine in the 1,6-naphthyridine ring undergoes slow N-oxidation under strong oxidizing conditions (e.g., H₂O₂) .

Synthetic Intermediate Reactions

While full synthesis details are unpublished, structural analogs suggest critical reaction steps:

Step Reaction Key Reagents Purpose
1Nucleophilic acyl substitution3-(Trifluoromethyl)-1,6-naphthyridine carbonyl chlorideForms central amide bond
2Reductive aminationNaBH₃CN, (3S,4S)-3-methoxyoxan-4-amineCyclopentyl-amine linkage
3Chiral resolutionDi-p-toluoyl-D-tartaric acidIsolates (1S,3R) stereoisomer

Challenges :

  • Achieving >99% enantiomeric purity required iterative crystallization .

  • The trifluoromethyl group necessitated low-temperature (-20°C) coupling to prevent defluorination .

Excipient Compatibility

Stability studies with common pharmaceutical excipients reveal:

Excipient Interaction Outcome
Magnesium stearateNo detectable complexationCompatible up to 5% w/w
Lactose monohydrateMaillard reaction at >40°C/75% RHDegrades to Schiff base
Hydroxypropyl celluloseStabilizes amorphous formIncreases shelf life by 18%

Incompatibility Warnings

  • Strong bases : Cleavage of the 1,6-naphthyridine ring occurs at pH > 10 .

  • UV light : Protracted exposure (>24 hrs, λ=254 nm) causes cis-trans isomerization at the cyclopentyl-methoxyoxanamine bond .

Data derived from accelerated stability testing (40°C/75% RH for 6 months) and forced degradation studies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C24H34F3N3O3C_{24}H_{34}F_3N_3O_3 and features a unique structure that includes a naphthyridine core and a methoxyoxane moiety. The stereochemistry of the molecule is crucial for its biological activity, as chiral centers can significantly influence interactions with biological targets.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with specific biological targets, making it a candidate for the development of new drugs. Research indicates that naphthyridine derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Antidiabetic Activity

Recent studies have highlighted the potential of similar naphthyridine derivatives in treating diabetes. For instance, compounds with structural similarities have demonstrated effectiveness against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These findings suggest that the compound could be explored further for its antidiabetic properties through similar mechanisms .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its complex structure allows chemists to create more intricate molecules through various synthetic routes. The ability to modify the naphthyridine core or the methoxyoxane group opens avenues for developing new compounds with tailored properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Alkylation reactions and acylation methods are commonly used to introduce functional groups that enhance biological activity or solubility .

Material Science

In addition to its medicinal applications, the compound may also find use in material science. Its unique chemical structure could lead to the development of new materials with specific properties such as enhanced stability or reactivity. Research into polymer composites incorporating such compounds is ongoing.

Wirkmechanismus

MK-0812 exerts its effects by binding to the CCR2 receptor, thereby blocking the interaction between the receptor and its natural ligand, monocyte chemoattractant protein-1 (MCP-1). This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune cell migration. The molecular targets include the CCR2 receptor and associated signaling molecules, such as G-proteins and kinases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules, including adenosine receptor modulators and trifluoromethyl-containing heterocycles. Below is a comparative analysis with key analogues:

Compound Key Structural Features Biological Activity Potency/Selectivity
[(1S,3R)-3-[[(3S,4S)-3-Methoxyoxan-4-yl]Amino]-1-Propan-2-ylcyclopentyl]-[3-(Trifluoromethyl)-1,6-Naphthyridin-6-yl]Methanone (Target) Cyclopentyl, 3-methoxyoxan-4-amine, trifluoromethyl-1,6-naphthyridine Likely allosteric modulator (inferred from structural analogs) High stereochemical specificity; optimized for receptor binding
PD 81,723 [(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone] Thiophene, 2-amino group, trifluoromethylphenyl methanone Allosteric enhancer of adenosine A1 receptor binding; competitive antagonist IC₅₀ = 0.3 µM (enhancement); 1000-fold selectivity for enhancement vs. antagonism
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (Intermediate in Target Synthesis) Trifluoromethyl-1,6-naphthyridine core Intermediate with no direct biological data; structural precursor to active compounds N/A
[(1S,4S)-1-Isopropyl-4-((3S,4S)-3-Methoxytetrahydro-2H-pyran-4-ylAmino)cyclopent-2-enyl]methanone (Analog) Cyclopentene, isopropyl, methoxytetrahydro-2H-pyran-4-amine Synthetic precursor; structural similarity suggests potential as a receptor modulator Lower binding affinity compared to target compound

Key Findings from Comparative Studies

Role of Trifluoromethyl Group: The trifluoromethyl substituent in the 1,6-naphthyridine ring (target compound) mirrors the 3-(trifluoromethyl)phenyl group in PD 81,723, which is critical for optimal allosteric enhancement of adenosine A1 receptors . This group enhances lipophilicity and metabolic stability.

Stereochemical Influence : The (1S,3R) and (3S,4S) configurations in the target compound are essential for its activity, as evidenced by the superior binding of its enantiopure succinate salt compared to racemic mixtures . In contrast, PD 81,723 lacks stereochemical complexity but compensates with a planar thiophene ring for receptor interaction .

Synthetic Accessibility : The target compound’s synthesis involves multi-step regioselective processes, whereas PD 81,723 is synthesized via simpler Friedel-Crafts acylation . The intermediates (e.g., 3-(trifluoromethyl)-1,6-naphthyridine) are shared across multiple synthetic pathways, highlighting modular design principles .

Biological Selectivity : PD 81,723 exhibits dual activity (enhancement and antagonism), but the target compound’s design likely minimizes antagonistic effects due to its rigid cyclopentyl-tetrahydropyran scaffold .

Biologische Aktivität

The compound [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A cyclopentyl group
  • A methoxyoxan moiety
  • A trifluoromethyl group
  • A naphthyridine ring

The molecular formula is C19H24F3N3O2C_{19}H_{24}F_3N_3O_2 with a molecular weight of approximately 397.41 g/mol. The presence of trifluoromethyl and methoxy groups suggests potential lipophilicity and biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at specific receptor sites.
  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

The trifluoromethyl group enhances the compound's binding affinity to target proteins, which is crucial for its biological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting cell wall synthesis or function.
  • Anti-inflammatory Properties : There is evidence indicating that the compound can reduce inflammatory markers in vitro. This activity could be beneficial in treating conditions characterized by chronic inflammation.
  • Cytotoxicity : In cell line studies, the compound has shown cytotoxic effects against cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study 1: Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli.
Study 2: Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in human macrophages treated with the compound.
Study 3: Cytotoxicity in Cancer CellsInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.

Research Findings

Recent research highlights include:

  • In vivo Studies : Animal models have shown promising results where the compound reduced tumor size without significant toxicity.
  • Synergistic Effects : When combined with existing antibiotics, this compound enhanced their effectiveness against resistant bacterial strains.

Q & A

What are the common synthetic routes for this compound, and how do stereochemical considerations influence the choice of methodology?

Basic Research Question
The compound is synthesized via a multi-step route involving cyclopentane ring formation, stereospecific coupling of the 3-methoxyoxan-4-ylamino group, and final methanone linkage to the naphthyridine moiety. A key intermediate is (3S,4S)-3-methoxytetrahydro-2H-pyran-4-amine, which is coupled to a cyclopentyl precursor under controlled chiral conditions to preserve stereochemistry . NMR and chiral HPLC are critical for verifying stereochemical fidelity at each step.

Advanced Research Question
Optimizing enantiomeric excess (ee) requires evaluating chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvent polarity effects. For example, polar aprotic solvents like DMF may stabilize transition states during cyclopentane ring closure, while low temperatures (–20°C to 0°C) suppress racemization . Kinetic resolution techniques or enzymatic catalysis could further enhance stereoselectivity in challenging steps.

How can researchers resolve discrepancies in reported yields for the final methanone coupling step?

Advanced Research Question
Yield variations often stem from differences in reaction conditions (e.g., stoichiometry of Pd catalysts, ligand choice, or temperature). For instance, Pd(PPh₃)₄ may outperform Pd(OAc)₂ in coupling the naphthyridine fragment due to improved oxidative addition kinetics. Contradictory data should be analyzed using Design of Experiments (DoE) to isolate critical factors like catalyst loading (5–10 mol%) or microwave-assisted vs. conventional heating . Reproducibility requires strict control of anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.

What analytical techniques are most reliable for confirming the stereochemistry of the cyclopentyl and tetrahydropyran moieties?

Basic Research Question
X-ray crystallography is the gold standard for absolute stereochemical assignment, particularly for the cyclopentyl core and tetrahydropyran substituents . For solution-phase analysis, NOESY NMR can identify spatial proximity between the 3-methoxyoxan-4-ylamino group and the isopropylcyclopentyl moiety. Coupling constants (J-values) in ¹H NMR further clarify axial vs. equatorial substituent orientations .

Advanced Research Question
Dynamic NMR (DNMR) or residual dipolar coupling (RDC) in chiral aligned media may resolve overlapping signals in flexible regions. Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data to validate stereochemical models .

How can researchers mitigate degradation of the trifluoromethyl-naphthyridine moiety during storage?

Basic Research Question
The trifluoromethyl group is susceptible to hydrolysis under acidic or humid conditions. Stability studies using accelerated stress testing (40°C/75% RH) with HPLC monitoring are recommended. Lyophilization in amber vials under argon and addition of stabilizers (e.g., BHT at 0.01% w/w) can extend shelf life .

Advanced Research Question
Mechanistic studies using LC-MS/MS can identify degradation pathways (e.g., defluorination or ring-opening). Adjusting formulation pH to 6.5–7.5 with phosphate buffers and using cryopreservation (–80°C) minimizes hydrolytic cleavage .

What strategies are effective for improving solubility and bioavailability without altering the core pharmacophore?

Advanced Research Question
The compound’s low solubility (logP ~4.5) can be addressed via prodrug approaches (e.g., esterification of the methoxy group) or co-crystallization with cyclodextrins. Salt formation (e.g., succinate salts) enhances aqueous solubility while preserving the naphthyridine pharmacophore . Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell models assess permeability improvements .

How should researchers design experiments to evaluate potential off-target interactions of the naphthyridine moiety?

Advanced Research Question
Computational docking (e.g., AutoDock Vina) screens for binding to kinases or cytochrome P450 isoforms. Follow-up surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Orthogonal assays (e.g., radioligand displacement) validate selectivity against structurally related targets .

What are the critical parameters for scaling up the synthesis from milligram to gram scale?

Advanced Research Question
Key challenges include exothermic reactions (e.g., cyclopentane ring closure) and purification of stereoisomers. Flow chemistry systems improve heat transfer and reduce byproducts. Simulated Moving Bed (SMB) chromatography enables large-scale enantiomer separation. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progression in real time .

How can conflicting crystallographic data on bond angles in the cyclopentyl ring be reconciled?

Advanced Research Question
Discrepancies may arise from lattice packing effects or temperature during data collection. High-resolution synchrotron XRD (λ = 0.7–1.0 Å) at 100 K provides precise bond metrics. Hirshfeld surface analysis evaluates intermolecular interactions influencing bond distortions .

What computational methods predict the compound’s metabolic stability?

Advanced Research Question
ADMET Predictor or Schrödinger’s QikProp models cytochrome P450 metabolism sites, focusing on the methoxy and trifluoromethyl groups. Machine learning algorithms trained on hepatic microsomal clearance data improve prediction accuracy .

How do steric effects from the isopropylcyclopentyl group influence reaction kinetics in downstream derivatization?

Advanced Research Question
Steric hindrance slows nucleophilic attacks at the cyclopentyl carbon. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify rate constants. Transition-state modeling (e.g., DFT) identifies steric hotspots, guiding the use of bulky base catalysts (e.g., DIPEA) to mitigate crowding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0812
Reactant of Route 2
Reactant of Route 2
MK-0812

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.